molecular formula C17H16FNO B5695940 (2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B5695940
M. Wt: 269.31 g/mol
InChI Key: YACFNFAQAJFAIY-DHZHZOJOSA-N
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Description

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide typically involves the reaction of 4-fluorophenylethylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the phenylprop-2-enamide structure to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted phenylprop-2-enamides.

Scientific Research Applications

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(4-chlorophenyl)ethyl]-3-phenylprop-2-enamide
  • (2E)-N-[2-(4-bromophenyl)ethyl]-3-phenylprop-2-enamide
  • (2E)-N-[2-(4-methylphenyl)ethyl]-3-phenylprop-2-enamide

Uniqueness

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFNFAQAJFAIY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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